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Compound of Interest

Compound Name:
4-Amino-2,6-dichloro-3-

fluorophenol

Cat. No.: B172438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of halogenated aminophenols,

a class of compounds with significant industrial and pharmaceutical relevance. Understanding

the structure-toxicity relationship within this group is crucial for risk assessment and the

development of safer alternatives. This document summarizes key toxicity data, details

experimental methodologies, and visualizes the underlying toxicological pathways.

Executive Summary
Halogenation significantly influences the toxicity of aminophenols. The position and nature of

the halogen substituent can alter metabolic pathways, leading to variations in organ-specific

toxicity, primarily targeting the kidney and liver. Key mechanisms of toxicity involve metabolic

activation to reactive intermediates, depletion of cellular antioxidants like glutathione, induction

of oxidative stress, mitochondrial dysfunction, and subsequent activation of cell death signaling

pathways. This guide presents a comparative analysis of available in vivo and in vitro toxicity

data for various halogenated aminophenols to aid in research and development.

Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for a range of

aminophenols and their halogenated derivatives.
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In Vivo Acute Oral Toxicity
Compound Species LD50 (mg/kg) GHS Category Reference

o-Aminophenol Rat 1250 4 [1]

m-Aminophenol Rat 920 4 [2]

p-Aminophenol Rat 375 - 671 4 [3][4]

2-Amino-4-

chlorophenol
Rat - Carcinogenic [5]

4-Amino-2-

chlorophenol
Rat - Nephrotoxic

2-Amino-4-

bromophenol
-

Harmful if

swallowed
4 (presumed) [6]

4-Amino-2-

bromophenol
-

Harmful if

swallowed
4 (presumed) [7]

2-Amino-4-

fluorophenol
-

Harmful if

swallowed
4 (presumed) [8]

4-Amino-3-

fluorophenol
-

Harmful if

swallowed
4 (presumed) [1]

GHS Category for Acute Oral Toxicity: Category 4 = 300 < LD50 <= 2000 mg/kg (Harmful if

swallowed). Data for some halogenated aminophenols is limited to hazard classifications rather

than specific LD50 values.

In Vivo Sub-chronic and Developmental Toxicity
Compound Species

NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Key Effects Reference

m-

Aminophenol

Rat

(newborn)
80 240

Reduced

body weight,

tremors

[2]

p-

Aminophenol
Rat - 30 Nephrosis [4]
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NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

In Vitro Cytotoxicity
Compound Cell Line IC50 Assay Reference

2-Aminophenol Rat renal slices > 1 mM LDH release [9]

4-Aminophenol Rat renal slices ~0.1-0.25 mM LDH release [9]

N-acetyl-p-

aminophenol

Mouse

hepatocytes
~1-2 mM Cell death [6]

N-acetyl-m-

aminophenol

Mouse

hepatocytes
> 10 mM Cell death [6]

IC50: Half-maximal inhibitory concentration.

Mechanisms of Toxicity and Signaling Pathways
The toxicity of halogenated aminophenols is intrinsically linked to their metabolism.

Bioactivation, primarily by cytochrome P450 enzymes, can generate highly reactive

quinoneimine intermediates. These electrophilic species can deplete cellular glutathione (GSH)

stores and form adducts with cellular macromolecules, leading to oxidative stress and cell

death.

Oxidative Stress and the Nrf2 Pathway
Exposure to halogenated aminophenols can induce a state of oxidative stress, characterized

by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability

to detoxify them. The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism

against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for

degradation. However, in the presence of electrophiles or ROS, Keap1 is modified, allowing

Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and

cytoprotective genes, including those involved in glutathione synthesis and regeneration.[10]

[11]
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Nrf2-mediated antioxidant response to halogenated aminophenol-induced oxidative stress.

Mitochondrial Dysfunction and Apoptosis
Mitochondria are primary targets for the toxic effects of halogenated aminophenols. The

depletion of glutathione and the increase in ROS can lead to mitochondrial damage,

characterized by the opening of the mitochondrial permeability transition pore (mPTP), loss of

mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c into

the cytosol.[12] This initiates the intrinsic apoptosis pathway, leading to the activation of a

cascade of caspases, which are proteases that execute programmed cell death.

Stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38

mitogen-activated protein kinase (MAPK), are also activated in response to cellular stress

induced by these compounds.[13][14] Activated JNK and p38 can further amplify the apoptotic

signal.
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Proposed signaling pathway for halogenated aminophenol-induced apoptosis.
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Experimental Protocols
The following sections detail the methodologies for key in vivo and in vitro toxicity assays cited

in this guide.

In Vivo Acute Oral Toxicity Testing
The Up-and-Down Procedure is a method for determining the acute oral LD50 with a reduced

number of animals.[15][16]

Animal Selection: Healthy, young adult rodents (typically female rats) are used. Animals are

acclimatized to laboratory conditions for at least 5 days.

Housing and Feeding: Animals are housed individually. Food is withheld overnight before

dosing, and for 3-4 hours after dosing. Water is available ad libitum.

Dose Administration: The test substance is administered orally in a single dose via gavage.

The volume is generally limited to 1 mL/100g body weight.

Dosing Procedure:

A preliminary estimate of the LD50 is made. The first animal receives a dose just below

this estimate.

Animals are dosed sequentially at 48-hour intervals.

If an animal survives, the dose for the next animal is increased by a set factor.

If an animal dies, the dose for the next animal is decreased by the same factor.

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14

days. Body weight is recorded weekly.

Data Analysis: The LD50 is calculated using the maximum likelihood method.

This method aims to identify a dose that causes evident toxicity without mortality.[17][18][19]
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Sighting Study: A preliminary study with single animals is conducted to determine the

appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5,

50, 300, 2000 mg/kg).

Main Study: Groups of animals of a single sex (usually 5 females) are dosed at the selected

starting dose.

Procedure: Based on the outcome (no effect, toxic effect, or mortality), further groups may be

dosed at higher or lower fixed dose levels.

Observations: Animals are observed for signs of toxicity and mortality for 14 days.

Endpoint: The test allows for the classification of the substance into a GHS category based

on the observed toxicity at specific dose levels.

In Vitro Cytotoxicity Assays
The following workflow is a general representation of in vitro cytotoxicity testing.
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General experimental workflow for in vitro cytotoxicity assays.
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The NRU assay is a cell viability assay based on the ability of viable, uninjured cells to

incorporate and bind the supravital dye neutral red in their lysosomes.[20][21]

Cell Preparation: Cells are seeded in 96-well plates and allowed to attach overnight.

Compound Exposure: Cells are treated with various concentrations of the test compound for

a defined period (e.g., 24, 48, or 72 hours).

Staining: The treatment medium is removed, and cells are incubated with a medium

containing neutral red for approximately 3 hours.

Extraction: The cells are washed, and the incorporated dye is extracted using a destain

solution (e.g., 50% ethanol, 1% acetic acid).

Quantification: The absorbance of the extracted dye is measured using a microplate reader

at approximately 540 nm. The intensity of the color is proportional to the number of viable

cells.

Data Analysis: The percentage of viable cells is calculated relative to untreated control cells,

and the IC50 value is determined.[22][23]

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase

released from the cytosol of damaged cells into the culture medium.[8][24][25]

Cell Preparation and Exposure: Similar to the NRU assay, cells are seeded and treated with

the test compound.

Supernatant Collection: After the exposure period, a sample of the cell culture supernatant is

transferred to a new 96-well plate.

Enzymatic Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is

added to the supernatant. LDH in the supernatant catalyzes the conversion of lactate to

pyruvate, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a

colored formazan product.

Quantification: The amount of formazan is quantified by measuring the absorbance at a

specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the amount of
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LDH released and, therefore, to the number of dead cells.

Data Analysis: Cytotoxicity is typically expressed as a percentage of the maximum LDH

release, which is determined by lysing all cells in a control well.[13]

Conclusion
The data presented in this guide highlight the significant impact of halogenation on the toxicity

of aminophenols. While a complete toxicological profile for all halogenated derivatives is not yet

available, the existing data suggest a general trend of increased toxicity with halogen

substitution, particularly concerning nephrotoxicity. The mechanisms of toxicity appear to be

conserved across the class, involving metabolic activation, oxidative stress, and the induction

of apoptosis. The experimental protocols detailed herein provide a foundation for further

comparative studies to fill the existing data gaps and to better understand the structure-activity

relationships governing the toxicity of these compounds. This knowledge is essential for the

rational design of safer chemicals and for the protection of human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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